molecular formula C16H13BrClFO3S B6301681 [2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone CAS No. 2226650-47-9

[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone

Cat. No.: B6301681
CAS No.: 2226650-47-9
M. Wt: 419.7 g/mol
InChI Key: URDACNSHCYFXEK-UHFFFAOYSA-N
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Description

2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is a synthetic organic compound with the molecular formula C16H13BrClFO3S and a molecular weight of 419.69 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylThe reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of halogenated and sulfonyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors .

Medicine

In medicinal chemistry, 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Bromo-4-[(ethylsulfonyl)methyl]phenylmethanone lies in its combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

[2-bromo-4-(ethylsulfonylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFO3S/c1-2-23(21,22)9-10-3-5-12(14(17)7-10)16(20)13-6-4-11(19)8-15(13)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDACNSHCYFXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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